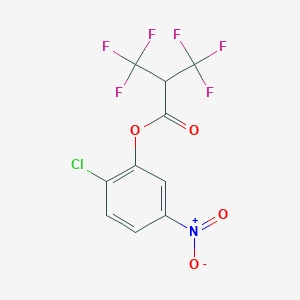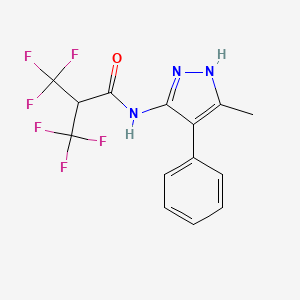![molecular formula C10H11Cl2F6NO B4297838 7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)
7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Übersicht
Beschreibung
7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane, also known as WIN 35428, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane 35428 acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound 35428 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
This compound 35428 has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased cocaine self-administration in animal models. It has also been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane 35428 in lab experiments is its high potency and selectivity for the dopamine transporter, which allows for precise manipulation of dopaminergic neurotransmission. However, its relatively short half-life and potential for toxicity at high doses may limit its utility in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane 35428, including the development of novel derivatives with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying its effects on dopaminergic neurotransmission and to identify potential side effects and safety concerns associated with its use.
Wissenschaftliche Forschungsanwendungen
7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane 35428 has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. Its ability to inhibit dopamine reuptake makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2F6NO/c11-1-2-20-5-3-4-6(12)7(5)19-8(4,9(13,14)15)10(16,17)18/h4-7,19H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFPUWPAGCMEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1OCCCl)NC2(C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethoxy-3-hydroxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2,4,6-trimethoxybenzyl)acetamide](/img/structure/B4297764.png)

![5-benzyl-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297771.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]dibutanamide](/img/structure/B4297776.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B4297782.png)

![3,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B4297792.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4297802.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B4297819.png)
![2-[3-(4-chlorophenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4297826.png)
![6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297836.png)


